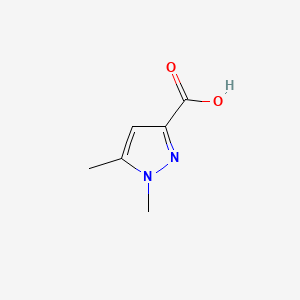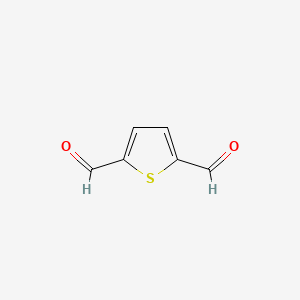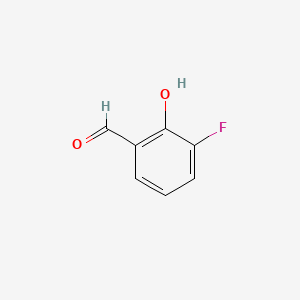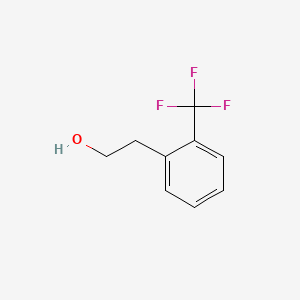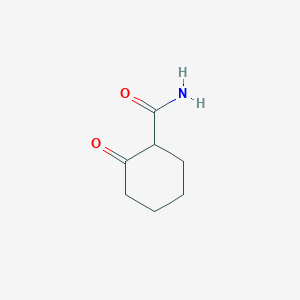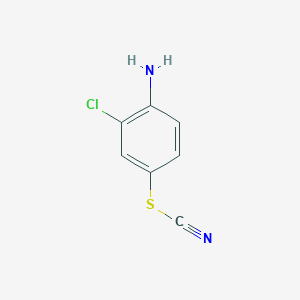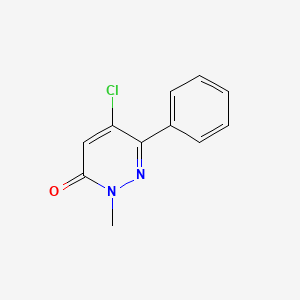![molecular formula C16H9FO2 B1297062 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- CAS No. 16210-64-3](/img/structure/B1297062.png)
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- is a chemical compound with the molecular formula C16H9FO2. It belongs to the class of indandione derivatives and is also known as 4-Fluoro-3-(4-phenyl-1H-inden-2-ylidene)-2H-chromen-2-one. This compound contains a total of 30 bonds, including 21 non-H bonds, 15 multiple bonds, 1 rotatable bond, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 2 ketones (aromatic) .
Molecular Structure Analysis
The 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- molecule consists of 9 Hydrogen atoms, 16 Carbon atoms, 2 Oxygen atoms, and 1 Fluorine atom, making a total of 28 atoms . The molecular weight of this compound is determined by the sum of the atomic weights of each constituent element .Applications De Recherche Scientifique
Molecular Structure and Vibrational Study
1H-Indene-1,3(2H)-dione derivatives have been studied for their molecular structure and vibrational characteristics. For instance, studies on 1H-indene-1,3(2H)-dione and its derivatives using density functional theory calculations reveal insights into their equilibrium geometries, harmonic frequencies, and reactivity. Such research is foundational for understanding the chemical and physical properties of these compounds, which could have various applications in material science and pharmaceuticals (Prasad et al., 2010).
Photophysical Properties
1H-Indene-1,3(2H)-dione derivatives exhibit unique photophysical properties. Research on derivatives like 2-methylene-1H-indene-1,3(2H)-dione demonstrates their potential in applications like cell imaging, piezochromism, and acidochromism. Such properties are particularly relevant for designing advanced materials and sensors (Lei et al., 2016).
Crystallography and Synthesis
The crystal structure analysis of 1H-indene-1,3(2H)-dione derivatives provides essential data for the synthesis and design of new materials. For example, studies have determined the crystal structures of various derivatives, contributing to a better understanding of their chemical behavior and potential for synthesis (Poorheravi et al., 2007).
Antiviral Activity
Some derivatives of 1H-Indene-1,3(2H)-dione have demonstrated potential antiviral activity. Research into the structure of these compounds and their derivatives can lead to new insights into their potential therapeutic applications (Scapini et al., 1975).
Quantum Chemistry and Reactivity
Quantum chemical studies, such as Raman and FTIR vibrational analysis, of 1H-indene-1,3(2H)-dione derivatives, like 2-phenyl-1H-indene-1,3(2H)-dione, help understand their reactivity and electronic properties. This is crucial for their potential application in designing new pharmaceuticals and materials (Pathak et al., 2012).
Synthesis and Chemical Reactions
Studies also focus on the synthesis of indenodihydropyridines and indenopyridine compounds using 1H-indene-1,3(2H)-dione derivatives. Such research aids in the development of new synthetic methods and potentially bioactive compounds (Luo et al., 2019).
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO2/c17-11-7-5-10(6-8-11)9-14-15(18)12-3-1-2-4-13(12)16(14)19/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHDCJLDOHEKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327278 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
CAS RN |
16210-64-3 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90327278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

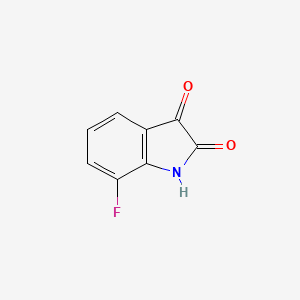
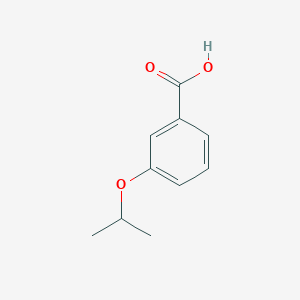
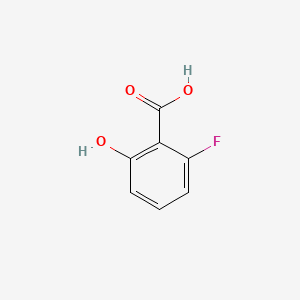
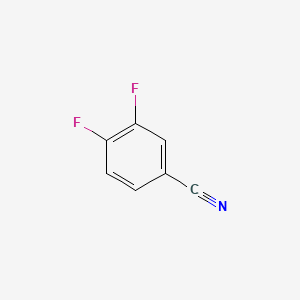
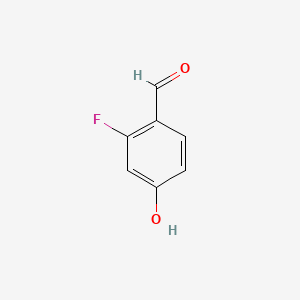
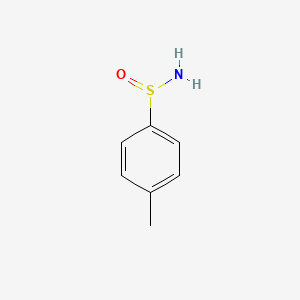
![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
